Phytosphingosine Hydrochloride
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Overview
Description
Phytosphingosine Hydrochloride is a naturally occurring sphingoid base, a fundamental building block of more complex sphingolipids. It is abundant in plants and fungi and is also present in animals. This compound is known for its significant role in skin health, particularly in reducing acne, inhibiting the growth of microorganisms, and reducing redness and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytosphingosine can be isolated from the yeast Hansenula ciferrii. The process involves the alkaline hydrolysis of N-acetyl derivatives, followed by reaction with acetone or p-nitrobenzaldehyde to form stable derivatives. These derivatives are then separated using column chromatography .
Industrial Production Methods
Industrial production of Phytosphingosine Hydrochloride typically involves biotechnological methods. These methods ensure the compound is produced in a form that is identical to its natural counterpart, making it suitable for use in personal care products .
Chemical Reactions Analysis
Types of Reactions
Phytosphingosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the amino group.
Substitution: This reaction can occur at the hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of Phytosphingosine, which can have different biological activities and applications .
Scientific Research Applications
Phytosphingosine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex sphingolipids.
Biology: It plays a role in cell signaling and apoptosis.
Medicine: It has anti-inflammatory and antimicrobial properties, making it useful in treating skin conditions like acne and inflammatory bowel disease
Mechanism of Action
Phytosphingosine Hydrochloride exerts its effects through its action as a peroxisomal proliferator-activated receptor (PPAR) ligand. This action regulates gene expression related to inflammation, cell differentiation, and lipid metabolism. The compound’s anti-inflammatory and pro-differentiating benefits are primarily due to its interaction with PPAR receptors .
Comparison with Similar Compounds
Phytosphingosine Hydrochloride is often compared with other sphingoid bases like sphingosine and dihydrosphingosine. While all these compounds share a similar structure, this compound is unique due to its additional hydroxyl group, which enhances its biological activity and stability. This makes it particularly effective in skin care applications .
List of Similar Compounds
- Sphingosine
- Dihydrosphingosine
- Ceramides
This compound stands out due to its superior anti-inflammatory and antimicrobial properties, making it a valuable ingredient in both scientific research and industrial applications .
Properties
CAS No. |
154801-32-8 |
---|---|
Molecular Formula |
C18H40ClNO3 |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;hydrochloride |
InChI |
InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H/t16-,17+,18-;/m0./s1 |
InChI Key |
GDKAAHDFPOWGQE-RXQQAGQTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |
Origin of Product |
United States |
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